Product packaging for Calix[5]pyrrole(Cat. No.:)

Calix[5]pyrrole

Cat. No.: B1263095
M. Wt: 395.5 g/mol
InChI Key: MAVTUVNWIBPJKQ-UHFFFAOYSA-N
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Description

Overview of Macrocyclic Chemical Architecture

Macrocycles are large cyclic molecules, typically defined as containing a ring of twelve or more atoms. cd-bioparticles.netwikipedia.org This molecular architecture is fundamental to a vast area of chemistry. Macrocyclic compounds often feature donor atoms, such as nitrogen, oxygen, or sulfur, strategically positioned within their rings, enabling them to form coordinate bonds with metal ions or hydrogen bonds with other species. bhu.ac.inoxfordsciencetrove.com

A key principle in macrocyclic chemistry is the "macrocyclic effect," which describes the enhanced stability of a complex formed between a metal ion and a macrocyclic ligand compared to a complex with a similar, non-cyclic (acyclic) ligand. cd-bioparticles.net This heightened affinity is a defining characteristic of macrocyclic ligands, making them powerful agents for selectively binding ions. cd-bioparticles.net Their ability to envelop guest ions in a hydrophobic sheath facilitates transport across biological membranes and other non-polar environments. cd-bioparticles.netwikipedia.org Prominent examples of macrocyclic compounds include crown ethers, porphyrins, and cyclodextrins, which have found widespread use in various technological and medicinal applications. cd-bioparticles.netwikipedia.org

Historical Context of Calixpyrrole Discovery and Research

The history of calixpyrroles begins with the synthesis of their most common variant, calix bhu.ac.inpyrrole (B145914). In 1886, Adolf von Baeyer first synthesized what is now known as octamethylcalix bhu.ac.inpyrrole through the acid-catalyzed condensation of pyrrole and acetone (B3395972). rsc.orgnih.govosti.gov However, for nearly a century, these compounds remained a chemical curiosity.

The field was revitalized in the mid-1990s through the pioneering work of Jonathan L. Sessler and his collaborators, who recognized the potential of calix bhu.ac.inpyrroles as exceptional receptors for anions. nih.govosti.govacs.org This discovery sparked widespread interest and established calixpyrroles as a cornerstone of modern supramolecular chemistry. rsc.org

Following the extensive study of calix bhu.ac.inpyrroles, research expanded to include "expanded calixpyrroles," which contain more than four pyrrole units. researchgate.netbgsu.edu The synthesis of these larger macrocycles, such as calix cd-bioparticles.netpyrrole, proved to be a significant challenge. researchgate.net Among these, calix cd-bioparticles.netpyrroles were particularly elusive from a synthetic standpoint. researchgate.net An early indirect synthesis of a β-unsubstituted calix cd-bioparticles.netpyrrole was reported by Kohnke and coworkers, who produced the macrocycle from a calix cd-bioparticles.netfuran (B31954) precursor in a low yield. researchgate.net Later, a direct condensation method was also developed. researchgate.net The synthesis of larger, hybrid calixpyrroles containing both furan and pyrrole units has also been achieved through various condensation strategies. nih.govacs.org These synthetic advancements have paved the way for exploring the unique properties and applications of higher-order calixpyrroles. researchgate.netacs.org

Unique Structural and Functional Attributes of Calix[n]pyrrole Macrocycles

Calix[n]pyrroles are a class of porphyrin analogues distinguished by having their pyrrole rings linked exclusively by sp³-hybridized meso carbon centers. iupac.org This structural feature makes them non-planar and non-aromatic, in stark contrast to the fully conjugated, aromatic porphyrin macrocycle. rsc.orgiupac.org This lack of delocalization across the macrocycle means each pyrrole NH group can act as an independent hydrogen bond donor. acs.org

A defining characteristic of calix[n]pyrroles is their conformational flexibility. osti.gov Similar to the related calixarenes, calix bhu.ac.inpyrrole can exist in four primary conformations: cone, partial cone, 1,2-alternate, and 1,3-alternate. rsc.orgosti.govpnas.org In the absence of a guest, the 1,3-alternate conformation is generally the most stable. rsc.orgacs.org However, the primary function of calixpyrroles is their remarkable ability to bind anions, which they achieve through the formation of multiple hydrogen bonds between their pyrrolic NH protons and the guest anion. rsc.orgnih.gov This binding event often induces a significant conformational change, locking the macrocycle into the cone conformation, where all the NH groups point towards the central cavity, effectively encapsulating the anion. osti.govacs.org

Calix cd-bioparticles.netpyrrole, as an expanded member of this family, possesses a larger cavity than its tetrameric counterpart. researcher.lifersc.org This expanded size influences its binding properties. For instance, studies on decafluorocalix cd-bioparticles.netpyrrole revealed its ability to form stable complexes with anions like acetate (B1210297). nih.gov However, research on meso-decamethyl-calix cd-bioparticles.netpyrrole showed that its binding affinity for the chloride anion was surprisingly lower than that of the smaller meso-octamethylcalix bhu.ac.inpyrrole, highlighting the complex relationship between cavity size and binding strength. researchgate.netacs.org The anion binding affinities for various fluorinated calix[n]pyrroles have been systematically studied, revealing trends related to the macrocycle's size. nih.gov

Anion Binding Affinities (Ka in M-1) of Fluorinated Calix[n]pyrroles in Acetonitrile (B52724)
AnionOctafluorocalix bhu.ac.inpyrroleDecafluorocalix cd-bioparticles.netpyrrole
F⁻>105>105
Cl⁻15,000 ± 2,0001,800 ± 200
Br⁻700 ± 100200 ± 20
H₂PO₄⁻>105>105
Data sourced from isothermal titration calorimetry (ITC) analyses. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H25N5 B1263095 Calix[5]pyrrole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H25N5

Molecular Weight

395.5 g/mol

IUPAC Name

26,27,28,29,30-pentazahexacyclo[21.2.1.13,6.18,11.113,16.118,21]triaconta-1(25),3,5,8,10,13,15,18,20,23-decaene

InChI

InChI=1S/C25H25N5/c1-2-17-12-19-5-6-21(28-19)14-23-9-10-25(30-23)15-24-8-7-22(29-24)13-20-4-3-18(27-20)11-16(1)26-17/h1-10,26-30H,11-15H2

InChI Key

MAVTUVNWIBPJKQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=C(N2)CC3=CC=C(N3)CC4=CC=C(N4)CC5=CC=C(N5)CC6=CC=C1N6

Origin of Product

United States

Advanced Synthetic Methodologies for Calix 1 Pyrrole Macrocycles

Evolution of Direct Condensation Pathways for Calixdntb.gov.uapyrrole Formation

The direct condensation of pyrrole (B145914) with a ketone is the most straightforward approach to synthesizing calixpyrroles. beilstein-journals.org However, for a long time, this method predominantly yielded the thermodynamically stable calix researchgate.netpyrrole. beilstein-journals.orgnih.gov Early syntheses of β-unsubstituted calix dntb.gov.uapyrroles were indirect and produced very low yields. For instance, an approach starting from a calix dntb.gov.uafuran (B31954) precursor resulted in a mere 1% yield. mdpi.combeilstein-journals.org Another method involved using a calix dntb.gov.uaarene as a template, which afforded the desired product in a 10% yield. beilstein-journals.orgnih.gov

A significant breakthrough came with the discovery of a direct condensation method. beilstein-journals.org Researchers found that by carefully controlling the reaction conditions, specifically the concentration of the acid catalyst, the formation of calix dntb.gov.uapyrrole could be favored. mdpi.comresearchgate.net This discovery was somewhat serendipitous, arising from studies aimed at optimizing calix researchgate.netpyrrole synthesis. mdpi.comresearchgate.net

Catalyst Development and Optimization in Calixdntb.gov.uapyrrole Synthesis

The choice and concentration of the catalyst are paramount in directing the outcome of the condensation reaction. mdpi.combeilstein-journals.org While traditional Brønsted acids like hydrochloric acid or methanesulfonic acid, and various Lewis acids, are effective for producing calix researchgate.netpyrroles, the synthesis of calix dntb.gov.uapyrroles requires a more nuanced approach. beilstein-journals.org

Bismuth(III) nitrate (B79036) (Bi(NO₃)₃) has emerged as a particularly effective catalyst for the direct synthesis of β-unsubstituted meso-decamethylcalix dntb.gov.uapyrrole from pyrrole and acetone (B3395972). beilstein-journals.orgnih.gov The key to successfully synthesizing the five-membered macrocycle lies in using a low concentration of the bismuth salt. mdpi.comresearchgate.net

Key Observations in Calix dntb.gov.uapyrrole Synthesis:

Low Catalyst Concentration: Using a low concentration of a Lewis acid catalyst (e.g., < 0.1 mol%) is crucial for the formation of calix dntb.gov.uapyrrole. At these concentrations, macrocycle formation is initiated, favoring the larger ring system. mdpi.com

High Catalyst Concentration: Conversely, increasing the Lewis acid concentration (e.g., > 0.5 mol%) exclusively favors the formation of the more thermodynamically stable calix researchgate.netpyrrole. mdpi.com

Optimal Catalyst Loading: An optimal concentration of approximately 0.3 mol% Bi(NO₃)₃ at room temperature has been identified for the direct synthesis of decamethyl and pentaspirocyclohexyl calix dntb.gov.uapyrroles. mdpi.com

Catalyst Necessity: Studies have shown that a bismuth salt is essential for obtaining calix dntb.gov.uapyrrole in moderate yields through direct condensation. beilstein-journals.orgnih.gov

Table 1: Effect of Bismuth(III) Catalyst Concentration on Calix[n]pyrrole Product Distribution

Catalyst Equivalents Calix researchgate.netpyrrole (1) Calix dntb.gov.uapyrrole (2) Calix acs.orgpyrrole (3) 5,5-dimethyldipyrromethane (4)
0.001 1 3 1 2
0.003 1 3 1 1
0.005 1 2 1 1
0.01 1 1 1 1
0.25 1 0 0 1

Data adapted from a study on the direct synthesis of β-unsubstituted meso-decamethylcalix dntb.gov.uapyrrole. The ratios are approximate relative proportions of the products formed. beilstein-journals.org

Regioselectivity and Ring-Size Control in Calixdntb.gov.uapyrrole Production

The control of ring size in calixpyrrole synthesis is a delicate balance between kinetic and thermodynamic factors. mdpi.com Calix dntb.gov.uapyrrole is considered the kinetic product, while the more stable calix researchgate.netpyrrole is the thermodynamic product. mdpi.comresearchgate.net This means that under conditions that allow for reversibility, such as higher temperatures or high acid concentrations, the initially formed calix dntb.gov.uapyrrole can rearrange to the smaller, more stable macrocycle. mdpi.comnih.gov

The synthesis of decafluorocalix dntb.gov.uapyrrole from 3,4-difluoropyrrole and acetone further illustrates this principle. mdpi.comresearchgate.net In this case, the penta-macrocycle was obtained in a 35% yield and was found to be stable under the reaction conditions, suggesting that electronic effects from the fluorine substituents can influence the relative stability of the kinetic product. mdpi.com

Mechanistic Elucidation of Calixdntb.gov.uapyrrole Cyclization Reactions

Understanding the mechanism of calix dntb.gov.uapyrrole formation is key to further optimizing its synthesis. The generally accepted mechanism for acid-catalyzed calixpyrrole formation involves the electrophilic substitution of pyrrole onto a protonated ketone, followed by a series of condensation and cyclization steps. mdpi.comresearchgate.net

The role of the bismuth nitrate catalyst is thought to be twofold. It can act as a Lewis acid, activating the ketone's carbonyl group. mdpi.com Alternatively, it has been proposed that the bismuth salt reacts with pyrrole to release nitric acid (a Brønsted acid), which then catalyzes the condensation. mdpi.comresearchgate.net This in-situ generation of a strong acid at a low concentration is believed to be a key factor in favoring the kinetic calix dntb.gov.uapyrrole product. mdpi.com

Isotopic Labeling Investigations of Calixdntb.gov.uapyrrole Formation

To probe the reversibility of the cyclization process and the potential interconversion between calix researchgate.netpyrrole and calix dntb.gov.uapyrrole, isotopic labeling studies have been conducted. mdpi.com In one such experiment, fully protonated calix researchgate.netpyrrole was introduced into a reaction mixture containing pyrrole and deuterated acetone (acetone-d₆). mdpi.com The goal was to determine if the pre-formed calix researchgate.netpyrrole would incorporate the deuterated acetone fragments, which would indicate a reversible process. The results of such studies help to confirm that calix dntb.gov.uapyrrole is the kinetic product and calix researchgate.netpyrrole is the thermodynamic product. dntb.gov.uamdpi.com

Theoretical Modeling of Calixdntb.gov.uapyrrole Reaction Intermediates

Theoretical calculations and modeling provide valuable insights into the structures and stabilities of reaction intermediates and transition states. nih.gov Computational studies can help to rationalize the observed product distributions by comparing the strain energies and activation barriers for the formation of different-sized macrocycles. acs.orgrsc.org For example, modeling can elucidate the conformational preferences of the linear polypyrrolic precursors and the transition states leading to either the four-membered or five-membered ring. nih.gov Such studies have supported the notion that the formation of calix dntb.gov.uapyrrole is kinetically favored under specific conditions. mdpi.com

Strategies for Derivatization and Functionalization of Calixdntb.gov.uapyrrole Scaffolds

The ability to functionalize the calix dntb.gov.uapyrrole core is essential for tuning its properties and developing new applications. Derivatization can occur at the meso-positions (the carbon atoms bridging the pyrrole rings) or the β-positions of the pyrrole rings themselves.

One indirect but powerful strategy for creating functionalized calix dntb.gov.uapyrroles involves the derivatization of calix dntb.gov.uafurans. researchgate.net A gram-scale, one-pot synthesis of calix dntb.gov.uafuran has been developed, which provides a versatile platform for further chemical transformations. researchgate.net These calix dntb.gov.uafurans can be converted into cyclic polyketones and subsequently into ethylene-bridged cyclic isopyrazoles, opening up new avenues for creating novel macrocyclic hosts with unique ion-binding properties. researchgate.net This approach bypasses the often-challenging direct synthesis and functionalization of the calix dntb.gov.uapyrrole itself, providing access to a wider range of derivatives. researchgate.net

Another approach involves the "knock-on" regioselective N-alkylation of a calix researchgate.netpyrrole, which can be used to prepare rim-functionalized calix researchgate.netpyrroles that can interact tritopically with anionic species. rsc.org While this method has been demonstrated for calix researchgate.netpyrroles, similar strategies could potentially be adapted for the functionalization of calix dntb.gov.uapyrroles, provided the stability of the larger macrocycle can be maintained during the reaction sequence.

Synthesis of β-Substituted Calixnih.govpyrrole Analogues

The substitution at the β-positions of the pyrrole rings within the calix nih.govpyrrole framework significantly influences the macrocycle's stability and properties. The synthesis of such analogues has been approached through two primary routes: direct condensation with substituted pyrroles and indirect methods involving precursor macrocycles.

One of the earliest successful syntheses of a β-substituted calix nih.govpyrrole involved the direct condensation of 3,4-difluoropyrrole with acetone. mdpi.com This reaction, catalyzed by methanesulfonic acid (MeSO₃H), yields decafluorocalix nih.govpyrrole. researchgate.net The presence of the electron-withdrawing fluorine atoms is believed to stabilize the pentameric structure, making it accessible under conditions typically used for calix iaset.uspyrrole synthesis. researchgate.net

In contrast, the synthesis of the parent β-unsubstituted meso-decamethylcalix nih.govpyrrole proved to be more elusive. Early attempts at direct synthesis were unsuccessful, leading to the development of an indirect, multi-step approach starting from a calix nih.govfuran macrocycle. amazonaws.comrsc.org This method involves the conversion of the furan rings into pyrrole rings via a Paal-Knorr type reaction, albeit in a very low yield of 1%. amazonaws.com

A significant breakthrough was the discovery of a direct condensation method for β-unsubstituted calix nih.govpyrroles. This was achieved by reacting pyrrole and acetone using bismuth(III) nitrate (Bi(NO₃)₃) as a catalyst at low concentrations (e.g., 0.3 mol%). mdpi.comresearchgate.net Researchers found that catalyst concentration is a critical factor; higher concentrations of the Lewis acid favor the formation of the thermodynamically more stable calix iaset.uspyrrole, whereas lower concentrations allow for the kinetic formation of the calix nih.govpyrrole product. mdpi.comresearchgate.net

Table 1: Comparison of Synthetic Routes to β-Substituted and Unsubstituted Calix nih.govpyrroles
Target CompoundSynthetic MethodPrecursorsCatalyst/ReagentsReported YieldReference
Decafluorocalix nih.govpyrroleDirect Condensation3,4-Difluoropyrrole, AcetoneMeSO₃H35% mdpi.com
meso-Decamethylcalix nih.govpyrroleIndirect (from Heterocycle)Calix nih.govfuran1. mCPBA, 2. Zn/AcOH, 3. NH₄OAc1% amazonaws.com
meso-Decamethylcalix nih.govpyrroleDirect CondensationPyrrole, AcetoneBi(NO₃)₃ (low concentration)Up to 3:1 ratio over calix iaset.uspyrrole mdpi.com

Synthesis of N-Confused Calixnih.govpyrrole Isomers

N-confused calixpyrroles are constitutional isomers where one or more pyrrole rings are inverted within the macrocyclic structure, leading to a direct C-N linkage and an external NH group. While N-confused calix iaset.uspyrroles are often isolated as byproducts in standard calix iaset.uspyrrole syntheses, the targeted synthesis of an N-confused calix nih.govpyrrole required a distinct strategy. nih.govtandfonline.com

A highly efficient method was developed for the synthesis of a "fully N-confused calix nih.govpyrrole." tandfonline.comtandfonline.com This nomenclature refers to a structure where the pyrrole rings are linked via their 2,4'-positions, a significant departure from the standard 2,5' (α-to-α) linkage or the single inverted ring of common N-confused isomers. tandfonline.com The synthesis involves the acid-catalyzed oligomerization of a 3-hydroxyphenylmethylpyrrole precursor at room temperature. tandfonline.comresearchgate.net This approach successfully yields the novel cyclopentapyrrole architecture, which presents a new platform for host-guest chemistry, although its anion binding capacity may be limited due to the absence of inward-pointing NH protons. tandfonline.com

Table 2: Synthesis of Fully N-Confused Calix nih.govpyrrole
Target CompoundSynthetic MethodPrecursorConditionsReported YieldReference
Fully N-Confused Calix nih.govpyrroleAcid-Catalyzed Oligomerization3-HydroxyphenylmethylpyrroleAcid catalyst, Room TemperatureHigh tandfonline.comtandfonline.com

This targeted synthesis stands in contrast to the formation of singly N-confused calix iaset.uspyrroles, which are typically formed non-specifically when one pyrrole unit reacts through its C-2 and C-3 positions instead of the standard two C-2 positions during acid-catalyzed condensation with ketones. nih.govbgsu.edu

Development of Heteroatom-Containing Calixnih.govpyrrole Architectures

The use of macrocycles containing heteroatoms other than nitrogen as precursors has been a fruitful strategy for accessing challenging calixpyrrole frameworks. The synthesis of calix nih.govpyrrole from its furan-containing analogue, calix nih.govfuran, is a landmark example of this approach and was the first reported synthesis of β-unsubstituted meso-decamethylcalix nih.govpyrrole. amazonaws.comrsc.org

The synthetic pathway begins with the readily accessible calix nih.govfuran, which is prepared by the condensation of furan and acetone. The transformation to calix nih.govpyrrole is a multi-step process:

Oxidation: The calix nih.govfuran is first oxidized using meta-chloroperoxybenzoic acid (mCPBA). amazonaws.com

Reduction: The resulting intermediate is then reduced with zinc in acetic acid (Zn/AcOH) to produce a cyclic decaketone. amazonaws.com

Paal-Knorr Condensation: The final and crucial step is a Paal-Knorr reaction, where the decaketone is treated with ammonium (B1175870) acetate (B1210297) (NH₄OAc). This accomplishes a quintuple pyrrole ring formation, contracting the larger polyketone ring into the calix nih.govpyrrole macrocycle. amazonaws.com

This methodology highlights how a heteroatom-containing architecture can serve as a stable, isolable intermediate that can be chemically transformed into the desired, less-stable calix nih.govpyrrole ring system.

Supramolecular Chemistry and Molecular Recognition by Calix 1 Pyrrole Systems

Anion Recognition Principles Governing Calixbenchchem.compyrrole Interactions

The ability of calix pyrrole (B145914) to bind anions is governed by a combination of non-covalent interactions. These interactions work in concert to overcome the solvation energy of the anion, allowing for its encapsulation within the macrocyclic cavity. The primary forces at play include multi-site hydrogen bonding, electrostatic complementarity, and, in some cases, anion-π interactions.

The defining feature of anion recognition by calix pyrrole is the formation of multiple hydrogen bonds between the pyrrolic N-H protons and the guest anion. nih.gov The five N-H groups of the calix pyrrole can converge to create a highly organized, electron-deficient pocket that is well-suited for engaging with electron-rich anionic species.

Electrostatic interactions are fundamental to the binding process in calix pyrrole systems. The convergence of the N-H dipoles creates a region of positive electrostatic potential within the macrocyclic cavity, which is complementary to the negative charge of an incoming anion. acs.orgutexas.edu The strength of this electrostatic attraction is a major driving force for complexation.

Because electrostatic forces are a primary driver for hydrogen bonding, smaller anions with higher charge density, such as fluoride (B91410) and chloride, often form stronger interactions. nih.govacs.org The electron-withdrawing or -donating nature of substituents on the calix pyrrole framework can further modulate the electrostatic potential of the cavity. For example, fluorination of the calix[n]pyrrole skeleton, as in decafluorocalix pyrrole, enhances the acidity of the N-H protons, thereby increasing the positive electrostatic potential and leading to stronger anion binding affinities compared to their non-fluorinated counterparts. nih.gov

In addition to hydrogen bonding and electrostatic forces, anion-π interactions can contribute to the stabilization of anion complexes within the expanded cavities of certain calix[n]pyrrole systems. acs.orgresearchgate.net This type of interaction occurs between an anion and the electron-rich face of an aromatic or heteroaromatic ring. While the pyrrole rings of the calixpyrrole core itself are π-electron-rich, their direct interaction with a centrally bound anion is often geometrically constrained.

More relevant are the anion-π interactions that can occur with aromatic substituents appended to the meso-positions of the calixpyrrole framework. researchgate.net These "aryl-extended" calixpyrroles can create "walls" that further encapsulate the bound anion, and if these walls are sufficiently electron-deficient, they can engage in stabilizing anion-π interactions. For instance, studies on aryl-extended calix researchgate.netpyrroles have been used to experimentally quantify chloride-π interactions in solution. researchgate.netmdpi.com While specific studies on anion-π interactions in calix pyrrole are less common, the principles derived from calix researchgate.netpyrrole systems are applicable. The larger cavity of calix pyrrole could potentially accommodate both an anion and aromatic moieties in a geometry conducive to such interactions, offering an avenue for designing receptors with enhanced affinity and unique selectivity. A study involving a hexapyrrolic calix researchgate.netpyrrole isomer demonstrated a mixed binding mode that combined hydrogen bonding with anion-π interactions, resulting in unexpectedly strong binding. acs.org

Electrostatic Complementarity in Anion Binding to Calix[1]pyrrole

Advanced Host-Guest Complexation Studies with Calixbenchchem.compyrrole

The exploration of calix pyrrole as a host molecule has moved beyond simple qualitative observations to include rigorous quantitative analysis of its binding properties. Techniques such as Nuclear Magnetic Resonance (NMR) titration, Isothermal Titration Calorimetry (ITC), and UV-vis spectroscopy are employed to determine the strength, selectivity, and thermodynamic parameters of complex formation.

Quantitative measurements of association constants (Kₐ) provide a direct measure of the binding affinity between a host and a guest. For calix pyrrole and its derivatives, these studies are typically performed by monitoring changes in the ¹H NMR chemical shifts of the pyrrole N-H protons upon the addition of an anion guest. researchgate.netnih.gov

Contrary to the simple expectation that a larger cavity should better accommodate larger anions, early studies on unsubstituted calix pyrrole revealed a surprisingly poor affinity for chloride (Kₐ = 35 M⁻¹) in CD₂Cl₂ compared to its smaller calix researchgate.netpyrrole analogue (Kₐ = 350 M⁻¹). researchgate.net This highlights the complex interplay of factors beyond simple size-fit, including conformational flexibility and solvation effects. In contrast, fluorinated calix[n]pyrroles (where n=4, 5, 6) have been shown to exhibit enhanced binding affinities for several anions in acetonitrile (B52724). nih.gov Interestingly, these studies also revealed that as the macrocycle size increases from calix researchgate.net to calix pyrrole, the relative affinity for bromide over chloride increases. nih.gov

Below is an interactive table summarizing selected binding affinity data for calix[n]pyrrole systems.

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of a binding event, yielding not only the binding affinity (Kₐ) but also the enthalpy (ΔH°) and entropy (ΔS°) of complexation. rsc.orgnih.gov This level of detail allows for a deeper understanding of the driving forces behind molecular recognition.

The complexation of anions by calixpyrroles is typically an enthalpy-driven process, reflecting the formation of strong hydrogen bonds. ias.ac.inresearchgate.net The enthalpic contribution (ΔH°) is favorable (negative), while the entropy change (TΔS°) is often unfavorable (negative) due to the increased order of the system upon complex formation. nankai.edu.cn

ITC studies on fluorinated calix[n]pyrroles in acetonitrile have been crucial in demonstrating their enhanced binding affinities compared to non-fluorinated versions. nih.gov For example, the binding of chloride to octafluorocalix researchgate.netpyrrole was found to be more enthalpically favorable than to its non-fluorinated parent. While specific thermodynamic data for calix pyrrole is limited in the literature, the principles established for related calix researchgate.netpyrrole systems provide a strong framework for understanding its behavior. rsc.orgacs.org These studies consistently show that the stability of the complex (reflected in the Gibbs free energy, ΔG°) is a balance between a favorable enthalpy change from bond formation and an unfavorable entropy change from loss of freedom.

The following interactive table presents thermodynamic data for anion complexation by a representative calix researchgate.netpyrrole receptor, illustrating the typical thermodynamic profile for these systems.

Cooperative Recognition of Ion Pairs by Calixutexas.edupyrrole Hosts

The simultaneous binding of both a cation and an anion, known as ion pair recognition, represents a sophisticated area of supramolecular chemistry. Receptors capable of this task often exhibit enhanced affinity and selectivity compared to those that bind only a single ion. acs.org This improved recognition is frequently the result of cooperative interactions, where the binding of one ion allosterically enhances the binding of its counter-ion. utexas.eduresearchgate.net

In the context of calix[n]pyrrole systems, this is typically achieved by designing heteroditopic receptors, which possess distinct binding sites for both cations and anions. osti.gov The calixpyrrole macrocycle itself serves as an effective recognition site for anions, using its array of pyrrolic N-H protons to form hydrogen bonds with the guest anion. acs.orgnih.gov To achieve ion pair recognition, this anion-binding core is synthetically combined with a cation-binding moiety, such as a crown ether. utexas.edunih.gov

For the extensively studied calix researchgate.netpyrrole, this strategy has been well-established. Strapping a crown ether across the calix researchgate.netpyrrole framework creates a dual-receptor system. rsc.org In some instances, the binding of a specific cation (e.g., cesium) to the crown ether unit is a prerequisite for the calix researchgate.netpyrrole cavity to effectively bind an anion (e.g., fluoride), especially in more competitive solvent systems. nih.gov This demonstrates a positive cooperative effect, where the host's affinity for the anion is significantly increased upon cation complexation. nih.gov

The application of this principle to the larger calix utexas.edupyrrole homologue is an emerging area of research. The expanded cavity of calix utexas.edupyrrole, containing five N-H donor groups, presents new possibilities for anion and ion pair binding. However, research has shown that the relationship between cavity size and binding affinity is not always straightforward. For instance, studies on meso-decamethyl-calix utexas.edupyrrole revealed that its binding affinity for the chloride anion is surprisingly lower than that of the corresponding tetrameric calix researchgate.netpyrrole analogue. researchgate.net

Table 1: Comparison of Chloride Anion Binding Affinity

Host Compound Guest Anion Binding Constant (K_a) in M⁻¹
meso-octamethylcalix researchgate.netpyrrole Chloride (Cl⁻) Higher Affinity
meso-decamethyl-calix utexas.edupyrrole Chloride (Cl⁻) Lower Affinity researchgate.net

This finding suggests that factors beyond the number of hydrogen bond donors, such as conformational preorganization and cavity strain, play a critical role. While functionalized calix utexas.edupyrrole-based ion pair receptors have yet to be extensively reported, the fundamental principles established with calix researchgate.netpyrrole systems provide a clear blueprint. The larger size of the calix utexas.edupyrrole cavity could potentially be leveraged to target larger ion pairs or to construct more complex, multitopic receptors with unique recognition properties.

Conformational Adaptations in Calixutexas.edupyrrole Supramolecular Assemblies

Calix[n]pyrroles are conformationally dynamic macrocycles, a feature that is central to their function as molecular receptors. nih.gov The ability of the host molecule to adapt its shape to optimize non-covalent interactions with a guest is a key feature of its supramolecular chemistry. mpg.de

The conformational behavior of calix researchgate.netpyrrole is well-documented, typically existing as an equilibrium of four major conformers: cone, partial cone, 1,2-alternate, and 1,3-alternate. Upon the binding of a spherical anion like a halide, the molecule predominantly adopts the cone conformation. This adaptation allows all four pyrrolic N-H groups to converge and form a network of hydrogen bonds with the centrally bound anion, maximizing the binding energy. nih.gov

The introduction of an additional pyrrole unit in calix utexas.edupyrrole increases its conformational complexity. Due to the presence of five pyrrole rings, the potential for different arrangements is significantly greater than in its tetrameric counterpart. The synthesis and structural characterization of derivatives like meso-decamethyl-calix utexas.edupyrrole have provided initial insights into its preferred conformations. researchgate.net X-ray crystallography has confirmed the macrocyclic structure and revealed its solid-state conformation. researchgate.net

In supramolecular assemblies, the conformation of calix utexas.edupyrrole is expected to be highly dependent on the nature of the bound guest. For anion recognition, the macrocycle must undergo a conformational adaptation to orient its five N-H groups inward, creating a suitable binding pocket. The formation of a stable, bowl-shaped complex with an anion would require the calix utexas.edupyrrole to adopt a cone-like geometry, analogous to that seen in calix researchgate.netpyrrole complexes. researchgate.net The larger and more flexible cavity of calix utexas.edupyrrole may allow for the inclusion of larger guests or multiple guests, leading to different conformational adaptations.

The study of these conformational changes is crucial for understanding the thermodynamics of guest binding and for the rational design of new calix utexas.edupyrrole-based receptors and materials. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), in conjunction with computational modeling, are vital tools for probing the dynamic conformational equilibria of these systems in solution. researchgate.netrsc.org

Table 2: General Conformational Features of Calix[n]pyrroles

Feature Calix researchgate.netpyrrole Calix utexas.edupyrrole
Number of Pyrrole Units 4 5
Primary Anion-Binding Conformation Cone Cone-like
Conformational Flexibility High (multiple defined conformers) nih.gov Very High (more complex landscape)
Driving Force for Adaptation Optimization of H-bonds to guest anion nih.gov Optimization of H-bonds to guest(s) researchgate.net

Computational and Theoretical Investigations of Calix 1 Pyrrole Macrocycles

Electronic Structure Calculations for Calixresearchgate.netpyrrole Frameworks

Electronic structure calculations are fundamental to deciphering the intrinsic properties of calix researchgate.netpyrrole (B145914). These quantum mechanical methods are used to determine molecular geometries, calculate binding energies, and map out electronic distributions, which are key to understanding host-guest interactions.

Density Functional Theory (DFT) is a robust computational method widely used to investigate calixpyrrole systems due to its favorable balance of accuracy and computational cost. DFT calculations have been instrumental in optimizing the geometries of calixpyrrole conformers and their host-guest complexes, elucidating the nature of binding interactions, and calculating thermodynamic parameters.

For the broader calix[n]pyrrole family, DFT has been used to study conformational preferences, with the 1,3-alternate conformation often being the most stable for the free host in the gas phase and nonpolar solvents. acs.org Upon anion binding, a significant conformational change to the 'cone' geometry is typically observed, which preorganizes the pyrrolic N-H groups for optimal interaction with the guest. acs.org

In the specific context of calix researchgate.netpyrrole, comparative studies highlight its unique place within the homologous series. Research involving the synthesis of β-unsubstituted meso-decamethylcalix researchgate.netpyrrole has utilized experimental techniques, such as ¹H NMR titrations, to compare its anion affinity with that of calix bgsu.edu- and calix researchgate.netpyrrole analogues. researchgate.net These experimental findings are often rationalized through DFT calculations. For instance, contrary to the expectation that a larger cavity might lead to stronger binding for certain anions, meso-decamethylcalix researchgate.netpyrrole (2b) was found to have a surprisingly low association constant for chloride compared to its calix bgsu.edupyrrole counterpart. researchgate.net DFT calculations can help explain such phenomena by evaluating the energetic penalties associated with conformational reorganization and the precise geometry of the N-H···anion hydrogen bonds. DFT has also been applied to study the host-guest complexes of related pentameric macrocycles, such as calix researchgate.netazulene, to investigate their binding preferences and complex structures. researchgate.net

Table 1: Comparative Anion Affinities of Calix[n]pyrroles This table is based on data described in the literature for titrations followed by ¹H NMR in CD₂Cl₂. researchgate.net

MacrocycleGuest AnionAssociation Constant (Kₐ, M⁻¹)
meso-decamethylcalix bgsu.edupyrroleChloride (Cl⁻)> 100
meso-decamethylcalix researchgate.netpyrroleChloride (Cl⁻)35
meso-decamethylcalix researchgate.netpyrroleChloride (Cl⁻)Not specified

This interactive table showcases the lower affinity of the calix researchgate.netpyrrole system for chloride compared to the calix bgsu.edupyrrole analogue under specific experimental conditions.

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity and electronic properties of molecules. The energy, shape, and distribution of these orbitals dictate how a molecule interacts with other species, including guests and reactants.

In calix bgsu.edupyrrole-metal complexes, the HOMO and LUMO are often ligand-based, with the aromatic pyrrole units hosting the HOMO and a dearomatized ring hosting the LUMO. d-nb.info Anion binding can significantly alter the FMO landscape. For instance, interaction with an anion at a binding site can lead to a donation of electron density into both the HOMO and LUMO of the host system. rsc.org

For calix researchgate.netpyrrole, while specific FMO analyses are not extensively documented, principles from related systems can be applied. The HOMO is expected to be distributed across the five electron-rich pyrrole rings. The LUMO, and particularly the HOMO-LUMO energy gap, would be sensitive to the macrocycle's conformation and the presence of a bound guest. Upon complexation with an anion, the electrostatic interaction and hydrogen bonding would perturb the electronic structure, leading to a stabilization or destabilization of the frontier orbitals. This perturbation is linked to the strength and nature of the host-guest interaction. The reduced HOMO-LUMO gap in a complex can also be indicative of charge transfer phenomena. researchgate.net

Studies on functionalized calix bgsu.edupyrroles have demonstrated the importance of intramolecular charge transfer (ICT). For example, in calix bgsu.edupyrroles bearing chromophoric units like BODIPY, anion coordination can activate ICT pathways, leading to a detectable optical response. osti.gov Theoretical calculations support these findings, showing how anion binding modulates the electronic communication between the receptor site and the chromophore. In other cases, charge transfer from the bound anion to the host has been computationally identified, which can reduce the effective charge of the anion within the complex. researchgate.net

For calix researchgate.netpyrrole, it is anticipated that charge transfer dynamics would play a similar role in its host-guest chemistry. The five pyrrole rings constitute an electron-rich cavity capable of engaging in charge transfer with suitable electron-acceptor guests. Conversely, when binding anions, charge transfer from the guest to the electron-deficient core of the N-H array is plausible. Theoretical models can quantify the extent of charge transfer in calix researchgate.netpyrrole complexes using methods like Natural Bond Orbital (NBO) analysis, which partitions electron density among atoms and bonds.

Frontier Molecular Orbital (FMO) Analysis in Calix[1]pyrrole Binding

Molecular Dynamics Simulations of Calixresearchgate.netpyrrole Host-Guest Systems

While electronic structure calculations provide a static picture of molecular systems, Molecular Dynamics (MD) simulations offer a view into their dynamic behavior over time. MD is essential for understanding conformational flexibility, solvent effects, and the pathways of host-guest association and dissociation.

MD simulations have revealed that calix bgsu.edupyrroles are highly flexible molecules. nih.gov Rather than being locked in a single conformation, they exist in a dynamic equilibrium among several forms (e.g., 1,3-alternate, cone, partial cone), with the population of each state being highly dependent on the solvent. nih.govpnas.org The simulations also show that the transition to the 'cone' conformation required for anion binding can occur rapidly upon approach of an anion, suggesting that preorganization is not a major impediment to complexation. nih.gov

For calix researchgate.netpyrrole, its larger ring size suggests even greater conformational flexibility. MD simulations would be critical to map its complex potential energy surface and understand its conformational landscape in different environments. Such studies could elucidate how the macrocycle adapts its shape to accommodate various guests, a key factor in its recognition properties. MD simulations can also model the entire binding process, providing atomistic detail on how a guest navigates to the binding site and how solvent molecules participate in or are displaced during complexation.

Non-Covalent Interaction (NCI) Analysis in Calixresearchgate.netpyrrole Supramolecular Chemistry

Supramolecular chemistry is governed by a subtle interplay of non-covalent interactions, including hydrogen bonds, van der Waals forces, and C-H···π interactions. Non-Covalent Interaction (NCI) analysis is a computational tool that allows for the visualization and characterization of these weak interactions in three-dimensional space based on the electron density and its derivatives.

NCI plots have been successfully used to analyze the binding of anions within calix bgsu.edupyrrole receptors. mdpi.com These plots can visually distinguish between strong, attractive interactions (like N-H···anion hydrogen bonds), weaker attractive forces (like van der Waals or C-H···anion contacts), and repulsive steric clashes. This level of detail is crucial for a complete understanding of why a host exhibits a certain affinity and selectivity. For example, NCI analysis revealed the presence of important C–H···Cl⁻ interactions that contribute to binding in aryl-extended calix bgsu.edupyrrole complexes, a detail that helps reconcile experimental and theoretical binding energies. mdpi.com

Applying NCI analysis to calix researchgate.netpyrrole complexes would be highly insightful. It could reveal the precise nature and geometry of the five N-H···anion hydrogen bonds in the binding pocket and identify any additional stabilizing or destabilizing interactions with the macrocyclic framework. This would be particularly valuable in explaining the observed differences in affinity between calix researchgate.netpyrrole and its analogues for guests like the chloride anion. researchgate.net

Advanced Applications and Functional Materials Based on Calix 1 Pyrrole Scaffolds

Calixmdpi.compyrrole in Supramolecular Polymer Science

The construction of supramolecular polymers, which are long-chain structures formed through non-covalent interactions, represents a key area of modern materials science. While the use of calix beilstein-journals.orgpyrroles in creating stimuli-responsive and self-healing materials is well-documented, the application of calix mdpi.compyrrole (B145914) in this domain is an emerging area. acs.orgacs.org The fundamental principle relies on the ability of the calix[n]pyrrole cavity, with its array of hydrogen bond donors, to bind strongly to anions. acs.org This recognition can be used to link monomeric units together.

Research into supramolecular polymers has successfully utilized calix beilstein-journals.orgpyrrole units, often in combination with other macrocycles like pillar mdpi.comarenes, to create linear and cross-linked polymers. acs.orgx-mol.net These systems are often responsive to external stimuli such as temperature, pH, or the presence of competing guest molecules. acs.orgacs.org For instance, supramolecular alternating polymers have been constructed using a calix beilstein-journals.orgpyrrole monomer and a pillar mdpi.comarene monomer, linked by the dual forces of anion recognition and host-guest interactions. acs.org

For calix mdpi.compyrrole, its larger cavity size compared to calix beilstein-journals.orgpyrrole suggests it could form complexes with larger anionic cross-linkers, potentially leading to polymers with different mechanical and structural properties. Although specific examples of calix mdpi.compyrrole-based supramolecular polymers are not yet widely reported in the literature, its known anion-binding capabilities make it a promising candidate for future research in creating novel polymeric materials. The principles established with calix beilstein-journals.orgpyrrole systems provide a clear roadmap for developing calix mdpi.compyrrole-based polymers.

Catalytic Applications of Calixmdpi.compyrrole Macrocycles

Calixpyrroles are recognized for their ability to act as hydrogen bond-donating organocatalysts. mdpi.com This catalytic activity stems from the capacity of the pyrrole N-H groups to activate substrates through hydrogen bonding, similar to the mechanism of other organocatalysts like TADDOLs. mdpi.com This has been applied in various synthetic transformations, including hetero-Diels-Alder reactions and vinylogous addition reactions. mdpi.com

While the catalytic potential of the broader calixpyrrole family is established, specific studies detailing the use of calix mdpi.compyrrole as a catalyst are limited. Research has more frequently focused on calix beilstein-journals.orgpyrrole. For example, palladium nanoparticles stabilized by calix beilstein-journals.orgpyrrole have been developed as efficient heterogeneous catalysts for Mizoroki-Heck and Suzuki-Miyaura coupling reactions. nanobioletters.com The functionalized calixarene (B151959) scaffold serves to stabilize the nanoparticles, preventing aggregation and enhancing catalytic activity and recyclability. nanobioletters.com

Given its structural similarity and shared hydrogen-bonding capabilities, calix mdpi.compyrrole is a strong candidate for similar catalytic applications. Its larger and more flexible framework could offer different substrate selectivity or reactivity profiles compared to the tetrameric version. The synthesis of calix mdpi.compyrrole itself is notably catalyzed by Lewis acids, particularly bismuth nitrate (B79036) (Bi(NO₃)₃), which facilitates the condensation reaction between pyrrole and acetone (B3395972) under specific, low-acid concentration conditions. mdpi.combeilstein-journals.orgd-nb.info However, this involves catalysis for the formation of the macrocycle, not catalysis by the macrocycle. Future work is needed to fully explore and harness the potential of calix mdpi.compyrrole scaffolds in organocatalysis and as supports for metallic nanocatalysts.

Development of Calixmdpi.compyrrole-Based Chemical Sensors

The most explored application of calixpyrroles is in the field of molecular recognition and sensing, particularly for anions. researchgate.netresearchgate.net The convergent array of N-H protons within the macrocyclic cavity provides a well-defined binding site for negatively charged species. researchgate.net

The synthesis of expanded calixpyrroles like the β-unsubstituted meso-decamethylcalix mdpi.compyrrole has enabled the study of their anion binding potential. researchgate.net Anion binding is typically studied using ¹H NMR titration, where the shift of the N-H proton signals upon the addition of an anion is monitored to determine binding affinity. acs.org

Interestingly, studies comparing the binding affinities of calix[n]pyrroles (where n = 4, 5, 6) have yielded surprising results. While it might be expected that the larger cavity and greater number of hydrogen bond donors in calix mdpi.compyrrole would lead to stronger anion binding compared to calix beilstein-journals.orgpyrrole, this is not always the case. For instance, the binding constant for chloride was found to be lower for meso-decamethylcalix mdpi.compyrrole than for its calix beilstein-journals.orgpyrrole analogue. researchgate.netacs.org This highlights the complex relationship between cavity size, conformation, and binding efficiency.

Table 1: Anion Binding Constants (Kₐ) for Calix[n]pyrroles in CD₂Cl₂
MacrocycleAnionBinding Constant (Kₐ, M⁻¹)Reference
meso-octamethylcalix beilstein-journals.orgpyrroleCl⁻1,200 rsc.org
meso-decamethylcalix mdpi.compyrrole (2b)Cl⁻&lt;10 acs.org
meso-decamethylcalix mdpi.compyrrole (2b)F⁻160 ± 30 acs.org

Despite a lower-than-expected affinity for chloride, fluorinated derivatives of calix mdpi.compyrrole have been specifically designed for halide extraction, indicating their utility in selective anion recognition applications. researchgate.net The development of calix mdpi.compyrrole-based sensors remains a promising area, with opportunities to create highly selective receptors by modifying the macrocycle's structure.

Fundamental Studies of Calixmdpi.compyrrole in Biological Chemistry

The interface between supramolecular chemistry and biology offers exciting avenues for the application of synthetic receptors like calix mdpi.compyrrole.

Calixmdpi.compyrrole for Spin Trapping of Reactive Radical Species

Reactive oxygen species (ROS), such as the superoxide (B77818) radical anion (O₂•⁻), are implicated in numerous disease pathologies. nih.gov Spin trapping, coupled with electron paramagnetic resonance (EPR) spectroscopy, is a key technique for detecting these transient radical species. rsc.org The method involves a "spin trap" molecule that reacts with the unstable radical to form a more stable radical adduct, which can then be detected by EPR. rsc.org

Research in this area has led to the development of a calix beilstein-journals.orgpyrrole-nitrone conjugate, named CalixMPO. researchgate.netacs.org This molecule was designed based on the hypothesis that the anion-binding properties of the calix beilstein-journals.orgpyrrole moiety would enhance its reactivity towards the superoxide radical anion. nih.gov Indeed, CalixMPO showed a significantly higher trapping rate and produced a more stable adduct compared to conventional spin traps. researchgate.netacs.org

To date, there are no published studies on the use of calix mdpi.compyrrole for spin trapping. However, the successful precedent set by the calix beilstein-journals.orgpyrrole conjugate suggests a clear path for future research. A similar conjugation of a nitrone to a calix mdpi.compyrrole scaffold could yield a novel spin trap with potentially different selectivity or efficiency, driven by the distinct size and electronic properties of the pentameric macrocycle.

Investigation of Metal Ion Binding and Transport by Calixmdpi.compyrrole

While calixpyrroles are primarily known as anion receptors, they can be strategically modified to bind cations and, consequently, ion pairs. mdpi.comresearchgate.net This dual-binding capability is achieved by functionalizing the calixpyrrole scaffold with cation-binding moieties, such as crown ethers. utexas.edursc.org Such ion pair receptors can exhibit enhanced binding affinity and selectivity due to cooperative effects between the bound cation and anion. utexas.edu

Studies have demonstrated that calix beilstein-journals.orgpyrrole derivatives can be engineered to extract and transport metal salts, such as those of cesium, potassium, and silver. mdpi.comrsc.org For example, a calix beilstein-journals.orgpyrrole bearing aminoanthraquinone moieties was shown to be a selective and sensitive sensor for Lead(II) ions. tandfonline.com Another study detailed a calix beilstein-journals.orgpyrrole-based system for the extraction and transport of Copper(II) ions. sapub.org

The investigation of metal ion binding and transport by calix mdpi.compyrrole is a largely unexplored field. Its larger framework offers intriguing possibilities for creating receptors for larger metal ions or for developing unique ion-pair recognition motifs. The synthetic strategies used to functionalize calix beilstein-journals.orgpyrroles for cation binding are directly applicable to the calix mdpi.compyrrole scaffold, opening the door to new research on its potential as a ditopic receptor for applications in sensing and separation.

Advanced Characterization Techniques for Calix 1 Pyrrole Research

High-Resolution Spectroscopic Methodologies

Spectroscopic techniques are indispensable for probing the behavior of calix jove.compyrrole (B145914) in solution, providing insights into its dynamic conformational properties and its interactions with various ionic and neutral guest species.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the conformational dynamics and binding properties of calix jove.compyrrole in solution. ¹H NMR is particularly sensitive to the chemical environment of the pyrrolic NH protons, which are directly involved in anion binding through hydrogen bond formation.

In anion binding studies, ¹H NMR titration is a standard method. During this process, aliquots of an anion salt, typically a tetrabutylammonium (B224687) (TBA) salt, are added to a solution of the calix jove.compyrrole, and the changes in the chemical shifts of the NH proton signals are monitored. upv.es Upon complexation with an anion, the pyrrole NH protons become engaged in hydrogen bonding, leading to a significant downfield shift (increase in δ value) of their resonance signals. upv.es This induced shift provides direct evidence of the binding event and can be used to calculate the association constant (Kₐ) of the host-guest complex. For instance, anion binding studies on a calix jove.compyrrole-calix jove.comarene conjugate were conducted using NMR titration to evaluate its properties. researchgate.net Similarly, the anion-guest properties of a perfluorinated calix jove.compyrrole were assessed by ¹H NMR titration, following the induced shifts in the NH resonances upon complexation with fluoride (B91410), chloride, and bromide salts.

The magnitude of the chemical shift change can also offer qualitative information about the strength of the interaction. Variable temperature (VT) NMR studies can provide information about the conformational flexibility of the calix jove.compyrrole ring and the energy barriers associated with its inversion processes.

Table 1: Representative ¹H NMR Titration Data for Calix[n]pyrrole-Anion Interactions This table illustrates typical data obtained from NMR titrations for calixpyrroles, showing the change in chemical shift of the NH protons upon anion binding. Data for specific calix jove.compyrrole derivatives can be highly variable based on structure and solvent.

Calixpyrrole SystemAnion Guest (TBA salt)Solvent SystemInitial NH Shift (δ, ppm)Final NH Shift (δ, ppm)Change (Δδ, ppm)
TTF-Calix mdpi.compyrroleCl⁻CD₃CN / 0.5% D₂O~7.1~9.3-10.3~2.2-3.2
β-rim monosubstituted Calix mdpi.compyrroleCl⁻Dichloromethane-d₂VariesVariesSignificant Downfield Shift

Data sourced from studies on related calix mdpi.compyrrole systems to demonstrate the principle of the technique. upv.esrsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy is another powerful technique for monitoring the complexation of calix jove.compyrrole with suitable guest molecules. This method is particularly effective when the host, the guest, or the resulting complex has a distinct chromophore that absorbs light in the UV-Vis range.

UV-Vis titration experiments are performed by systematically varying the concentration of a guest species in a solution containing the calix jove.compyrrole host. The formation of a host-guest complex often results in a change in the absorption spectrum, such as a shift in the wavelength of maximum absorbance (λₘₐₓ) or a change in the molar absorptivity. These spectral changes can be plotted against the guest concentration to generate a binding isotherm. Analysis of this isotherm allows for the determination of the complex's stoichiometry and its association constant (Kₐ). researchgate.net

For example, the interactions between benzo-tetrathiafulvalene (TTF)-annulated calix[n]pyrroles (where n=5 and 6) and various anionic and neutral guests were analyzed using UV-Vis spectroscopic titrations. researchgate.netacs.org In one study, the binding of the calix jove.compyrrole derivative with guests like 1,3,5-trinitrobenzene (B165232) (TNB) was monitored, and Job plot analysis of the UV-Vis data confirmed a 1:1 complexation stoichiometry. researchgate.net The resulting data allowed for a quantitative comparison of binding affinities across the series of macrocycles. researchgate.net

Table 2: Association Constants (Kₐ) for BenzoTTF-Annulated Calix[n]pyrroles Determined by UV-Vis Titration

Host CompoundGuestSolventAssociation Constant (Kₐ, M⁻¹)
BenzoTTF-Calix jove.compyrrole (3)Cl⁻CHCl₃40 ± 10
BenzoTTF-Calix jove.compyrrole (3)Br⁻CHCl₃<10
BenzoTTF-Calix jove.compyrrole (3)H₂PO₄⁻CHCl₃150 ± 20
BenzoTTF-Calix jove.compyrrole (3)TNBCHCl₃160 ± 20
BenzoTTF-Calix researchgate.netpyrroleCl⁻CHCl₃290 ± 30
BenzoTTF-Calix mdpi.compyrrole (2)TNBCHCl₃1000 ± 100

Data adapted from a study on benzoTTF-annulated calix[n]pyrroles, highlighting particularly low affinities for the calix jove.compyrrole derivative compared to its congeners for certain guests. researchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive technique for detecting and characterizing species with unpaired electrons, such as free radicals. While there is a lack of specific EPR studies reported for calix jove.compyrrole itself, the application of this technique to the closely related calix mdpi.compyrrole framework demonstrates its potential for future research.

A key application is in the field of spin trapping, where a "spin trap" molecule reacts with a transient, unstable radical to form a more persistent radical adduct that can be readily detected by EPR. jove.comnih.gov Research has shown that calix mdpi.compyrroles, known for their high affinity for anions, can be conjugated with nitrone spin traps to enhance their reactivity towards anionic radicals like the superoxide (B77818) radical anion (O₂•⁻). nih.govnih.govacs.org

In one study, a cyclic nitrone conjugate of calix mdpi.compyrrole, named CalixMPO, was synthesized and characterized. mdpi.comnih.govnih.gov EPR spectroscopy confirmed that CalixMPO efficiently traps the superoxide radical, forming a distinctive radical adduct. nih.govacs.org Kinetic analysis using EPR revealed a larger trapping rate constant and a longer half-life for the resulting adduct compared to conventional nitrone spin traps. nih.govacs.org This enhanced performance was attributed to the calix mdpi.compyrrole moiety's ability to pre-organize and bind the anionic superoxide radical, facilitating its reaction with the conjugated nitrone. nih.govnih.gov Although this specific work was performed on a calix mdpi.compyrrole system, it establishes a clear precedent for using EPR to study radical interactions with functionalized calix jove.compyrrole analogues, should they be synthesized.

Mass spectrometry (MS) is a fundamental tool in calix jove.compyrrole research, primarily used for the unambiguous confirmation of molecular identity and the determination of mass. High-Resolution Mass Spectrometry (HRMS) is particularly crucial, as it provides a highly accurate mass measurement that can be used to confirm the elemental composition of a newly synthesized macrocycle.

For instance, in early attempts to synthesize larger calixpyrroles, a mixture containing calix jove.compyrrole and calix researchgate.netpyrrole was characterized using HRMS, which was essential as chromatographic separation proved difficult. researchgate.net Fast Atom Bombardment (FAB) mass spectrometry has also been utilized to characterize calix jove.compyrrole precursors and derivatives. researcher.lifescience.gov In a patent describing the synthesis of various calix[n]pyrroles, the calculated mass for a calix jove.compyrrole species was matched with the found mass from spectrometry, confirming its formation. rsc.org Beyond simple identification, mass spectrometry can also provide evidence for the stoichiometry of host-guest complexes by detecting the mass of the intact, non-covalently bound assembly.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Adduct Characterization

X-ray Crystallography for Solid-State Structural Elucidation of Calixjove.compyrrole and Its Complexes

X-ray crystallography provides the most definitive structural information for molecules in the solid state, offering precise data on bond lengths, bond angles, and three-dimensional conformation. This technique has been vital in understanding the elusive structure of calix jove.compyrrole.

The first solid-state structure of a β-unsubstituted calix jove.compyrrole, specifically meso-decamethyl-calix jove.compyrrole, was determined by X-ray crystallography. mdpi.comnih.govacs.org The analysis revealed that the macrocycle adopts a unique, distorted conformation described as an alternating up-down-up-down-coplanar orientation of the five pyrrole rings with respect to the molecule's mean plane. mdpi.com In this structure, one of the five pyrrole rings is oriented nearly coplanar with the other four, which themselves alternate in an up-and-down fashion. mdpi.com This conformation must undergo significant change to allow all five NH protons to point inward for the binding of an anionic guest. mdpi.com

Electrochemical and Conductometric Analyses of Calixjove.compyrrole Interactions

Electrochemical and conductometric methods are used to probe the electronic properties of calix jove.compyrroles and the changes that occur upon host-guest complexation, particularly with redox-active or charged species.

Cyclic voltammetry (CV) is a key electrochemical technique used to study redox-active molecules. This method has been applied to benzoTTF-annulated calix[n]pyrroles (n=4, 5, 6) to investigate their oxidation potentials. researchgate.net The study of the calix jove.compyrrole derivative revealed its distinct electrochemical properties, which are influenced by the electron-rich TTF units. researchgate.net The binding of anions to such redox-active calixpyrroles can cause a shift in the oxidation or reduction potentials, an effect that can be monitored by CV to quantify binding affinities.

Calorimetric Techniques for Thermodynamic Characterization of Calixresearchgate.netpyrrole Binding

Calorimetric techniques are indispensable tools in supramolecular chemistry for the direct and comprehensive thermodynamic characterization of host-guest binding events. news-medical.net Unlike spectroscopic methods which monitor changes in physical properties upon complexation, calorimetry directly measures the heat released or absorbed during the binding process. tainstruments.com This provides a complete thermodynamic profile, including the binding affinity (Ka), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the Gibbs free energy (ΔG) of binding. tainstruments.com

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful and highly accurate method for evaluating the thermodynamic parameters of complexation in solution. orientjchem.org The technique involves the stepwise titration of a solution of a guest molecule (the titrant) into a solution of the host molecule, in this case, a calix researchgate.netpyrrole derivative, held at a constant temperature. tainstruments.com Each injection triggers a binding event that results in a small heat change, which is measured by the calorimeter. tainstruments.com The resulting data provides direct measurement of the binding enthalpy (ΔH). news-medical.net From the titration curve, the binding constant (Ka) and stoichiometry (n) can be determined. Subsequently, the Gibbs free energy (ΔG) and the entropy change (ΔS) are calculated using the fundamental thermodynamic equations:

ΔG = -RTln(Ka)

ΔG = ΔH - TΔS

A full thermodynamic characterization offers deep insights into the nature of the non-covalent interactions driving the complexation. frontiersin.org A negative enthalpy change (exothermic reaction) typically points to favorable bond formation, such as hydrogen bonding and van der Waals interactions, while the entropy change reflects alterations in the system's disorder, including conformational changes and the release of solvent molecules from the host and guest upon binding. tainstruments.com

Research Findings on Fluorinated Calix researchgate.netpyrrole

Detailed thermodynamic studies on calix researchgate.netpyrrole are exemplified by research on its fluorinated derivatives, such as decafluorocalix researchgate.netpyrrole. ITC has been employed to investigate the anion binding properties of a series of fluorinated calix[n]pyrroles (for n = 4, 5, 6) in acetonitrile (B52724). nih.govacs.org This systematic study provides critical insights into how the size of the macrocyclic cavity influences binding affinity and selectivity.

The introduction of electron-withdrawing fluorine atoms to the calixpyrrole skeleton generally enhances the hydrogen-bond donating capacity of the pyrrolic NH protons, leading to stronger anion binding compared to their non-fluorinated counterparts. acs.org ITC analyses revealed that for the expanded fluorinated calixpyrroles, there is a notable trend in selectivity for halide anions. As the macrocycle size increases from calix acs.orgpyrrole to calix ajrconline.orgpyrrole, the relative affinity for bromide over chloride increases. researchgate.netnih.govacs.org This is demonstrated by a decrease in the ratio of the binding constants, Ka(Cl⁻)/Ka(Br⁻). researchgate.netnih.gov

The thermodynamic parameters for the 1:1 binding of various anions to decafluorocalix researchgate.netpyrrole and its analogues in acetonitrile, as determined by ITC, are summarized below.

Interactive Data Table: Thermodynamic Parameters for Anion Binding by Fluorinated Calix[n]pyrroles in Acetonitrile

Calix[n]pyrrole DerivativeGuest AnionKₐ (M⁻¹)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
Octafluorocalix acs.orgpyrroleCl⁻1.1 x 10⁴-5.5-10.04.5
Octafluorocalix acs.orgpyrroleBr⁻2.0 x 10²-3.1-5.72.6
Octafluorocalix acs.orgpyrroleH₂PO₄⁻1.4 x 10⁵-7.0-11.04.0
Decafluorocalix researchgate.netpyrrole Cl⁻1.1 x 10³-4.1-7.23.1
Decafluorocalix researchgate.netpyrrole Br⁻3.7 x 10²-3.5-5.41.9
Decafluorocalix researchgate.netpyrrole H₂PO₄⁻1.4 x 10⁴-5.6-8.02.4
Dodecafluorocalix ajrconline.orgpyrroleCl⁻2.0 x 10²-3.1-4.61.5
Dodecafluorocalix ajrconline.orgpyrroleBr⁻1.3 x 10²-2.9-3.60.7
Dodecafluorocalix ajrconline.orgpyrroleH₂PO₄⁻1.9 x 10³-4.5-5.61.1

Note: Data is derived from published research and represents 1:1 binding stoichiometry. Values are subject to experimental error. The binding studies were conducted in pure acetonitrile. acs.org

The data reveals that the complexation for all studied anions with decafluorocalix researchgate.netpyrrole is driven by a favorable enthalpy change (negative ΔH), which is characteristic of strong hydrogen bond formation between the pyrrolic NH groups and the anion. nih.govacs.org However, this is counteracted by an unfavorable entropy change (positive -TΔS), likely due to the pre-organization of the macrocycle required for binding. acs.org While solid-state analysis confirmed the expected hydrogen bond interactions for the acetate (B1210297) anion complex of decafluorocalix researchgate.netpyrrole, detailed thermodynamic data for this specific interaction from ITC is not as widely reported. researchgate.netnih.gov

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is another valuable calorimetric technique used in the study of calixpyrrole systems. researchgate.net DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com This technique is not used to measure binding affinity in solution but is instead employed to characterize the thermal properties of solid materials. doi.orgtandfonline.com In the context of calix researchgate.netpyrrole research, DSC can be used to determine phase transition temperatures, thermal stability, and the influence of guest inclusion on the thermal behavior of the host-guest complex. researchgate.netuc.pt For instance, DSC analysis of a calix acs.orgpyrrole-dimethyl sulfoxide (B87167) complex revealed a series of phase changes at low temperatures, which were not observed for the uncomplexed macrocycle. researchgate.net

Q & A

Q. What synthetic strategies address macrocyclic strain in Calix[5]pyrrole synthesis?

this compound synthesis faces challenges due to inherent ring strain, which often leads to spontaneous ring expansion or contraction. Strategies include using preorganized precursors, such as linear hexaketones, to reduce strain during cyclization. For example, calix[3]pyrrole synthesis via a "carbonyl rope" precursor (cyclic hexaketone) minimizes strain, enabling isolation before subsequent expansion . Acidic conditions can trigger strain-induced transformations, as seen in calix[3]pyrrole converting to calix[6]pyrrole and then calix[4]pyrrole . Computational tools like StrainViz analysis help predict strain and optimize precursor design .

Q. Which spectroscopic techniques confirm this compound’s conformation in solution and solid states?

X-ray crystallography is critical for determining solid-state conformations, as demonstrated for calix[3]pyrrole and its derivatives . In solution, nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1H and 13C^{13}C, identifies dynamic conformational changes. For instance, meso-substituents in calix[4]pyrrole alter symmetry, observable via splitting patterns in NMR . Fluorescence spectroscopy can probe anion-binding-induced conformational shifts, as seen in strapped calix[4]pyrrole derivatives .

Advanced Research Questions

Q. How does cavity size in this compound affect anion selectivity compared to smaller homologs?

Extended cavities in larger calix[n]pyrroles (e.g., calix[6]) enhance selectivity for larger anions (e.g., sulfate) due to increased host-guest complementarity. Calix[4]pyrrole derivatives with electron-withdrawing groups or straps show modified binding affinities, suggesting this compound’s cavity could be tuned for intermediate-sized anions . Computational studies on calix[4]pyrrole reveal that cavity depth and substituent electronic effects (e.g., fluorination) significantly influence anion-binding thermodynamics, a framework applicable to this compound .

Q. How can discrepancies in reported anion-binding affinities for this compound be resolved?

Discrepancies often arise from solvent polarity, counterion effects, or hydration states. For calix[4]pyrrole, binding free energies vary by >10 kcal/mol between aprotic (e.g., chloroform) and protic solvents (e.g., methanol) due to competition with solvent molecules . Standardizing solvent conditions and using techniques like isothermal titration calorimetry (ITC) under controlled humidity can mitigate inconsistencies. Additionally, DFT calculations (e.g., PCM/B3LYP) model solvent effects and anion polarization, aiding data interpretation .

Q. What computational approaches predict the anion-binding behavior of this compound derivatives?

Density functional theory (DFT) with implicit solvent models (e.g., PCM) calculates binding enthalpies (ΔH\Delta H) and free energies (ΔG\Delta G). For example, calix[4]pyrrole’s interaction with superoxide radical anion (O2O_2^{•-}) was modeled at the B3LYP/6-31G(d) level, revealing H-bonding dominates over electrostatic effects . Molecular dynamics (MD) simulations assess conformational flexibility and solvent reorganization, critical for designing strapped or functionalized this compound derivatives .

Q. How do strapped or functionalized this compound derivatives enhance ion-pair recognition?

Strapping calix[4]pyrrole with oligoethers or aryl groups creates heteroditopic receptors that bind ion pairs (e.g., Cs+^+F^-) via cooperative effects . For this compound, introducing redox-active groups (e.g., ferrocene) or fluorophores could enable stimuli-responsive binding. Studies on calix[4]pyrrole-nitrone conjugates demonstrate how structural modifications enhance radical-trapping efficiency, a strategy adaptable to this compound .

Methodological Considerations

  • Experimental Design : Control solvent polarity, counterions, and hydration when measuring binding constants. Use ITC or UV-vis titrations in anhydrous solvents for consistency .
  • Data Contradictions : Compare studies using identical conditions or renormalize data via computational corrections for solvent effects .
  • Synthetic Optimization : Employ Brønsted acidic ionic liquids (e.g., [BMIM][HSO4_4]) to catalyze cyclization, improving yields for strained macrocycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.